2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
Description
2-[4-(5-Chloro-2-methoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a structurally complex small molecule characterized by:
- Core acetamide backbone: The central acetamide group links a substituted phenyl ring to a thiophene-containing moiety.
This compound belongs to a class of sulfonamide derivatives often explored for their pharmacological properties, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
2-[4-[(5-chloro-2-methoxyphenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S2/c1-27-18-9-6-15(21)12-19(18)29(25,26)23-16-7-4-14(5-8-16)11-20(24)22-13-17-3-2-10-28-17/h2-10,12,23H,11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZSAWRRZOLBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing a range of biochemical processes.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the chloro, methoxy, and sulfonamido groups in its structure.
Cellular Effects
It is plausible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide at different dosages in animal models have not been reported.
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
Sulfonamide vs. Sulfonyl Groups: The target compound and feature sulfonamide/sulfonyl groups, critical for binding to enzymes like carbonic anhydrase or cyclooxygenase. In contrast, replaces sulfonamide with an imidazole-sulfanyl group, altering electronic properties and steric accessibility. The ethyl-(4-methylphenyl)sulfonylamino group in may enhance metabolic stability compared to the target’s benzenesulfonamido moiety.
Heterocyclic Diversity: Thiophene is a common feature in the target compound and , but adds an imidazole ring, which could modulate solubility and binding specificity.
The 2-methoxyethyl group in increases hydrophilicity, which may improve solubility compared to the target’s thiophen-2-ylmethyl group.
Key Insights:
- The target compound’s synthesis likely parallels sulfonamide-forming reactions in , but the thiophen-2-ylmethyl group may necessitate milder coupling conditions to preserve heterocyclic integrity.
- Triazole derivatives in employ EDCI/DMAP for amide bond formation, achieving moderate-to-high yields, suggesting applicability to the target’s acetamide backbone.
Physicochemical and Pharmacokinetic Predictions
- Lipophilicity (LogP) :
- Metabolic Stability: Thiophene rings (target, ) are susceptible to CYP450-mediated oxidation, whereas ’s thiazolidinone may resist rapid degradation. The methoxy group in the target compound could reduce oxidative metabolism compared to ’s methyl substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
